2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol 2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol (-)-epicatechin is a catechin with (2R,3R)-configuration. It has a role as an antioxidant. It is a polyphenol and a catechin. It is an enantiomer of a (+)-epicatechin.
Epicatechin has been used in trials studying the treatment of Pre-diabetes.
(-)-Epicatechin is a natural product found in Camellia sinensis, Cecropia hololeuca, and other organisms with data available.
An antioxidant flavonoid, occurring especially in woody plants as both (+)-catechin and (-)-epicatechin (cis) forms.
See also: Crofelemer (monomer of); Bilberry (part of); Cat's Claw (part of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 17334-50-8
VCID: VC21299972
InChI: InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15-/m1/s1
SMILES: C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O
Molecular Formula: C15H14O6
Molecular Weight: 290.27 g/mol

2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol

CAS No.: 17334-50-8

Cat. No.: VC21299972

Molecular Formula: C15H14O6

Molecular Weight: 290.27 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol - 17334-50-8

Specification

Description (-)-epicatechin is a catechin with (2R,3R)-configuration. It has a role as an antioxidant. It is a polyphenol and a catechin. It is an enantiomer of a (+)-epicatechin.
Epicatechin has been used in trials studying the treatment of Pre-diabetes.
(-)-Epicatechin is a natural product found in Camellia sinensis, Cecropia hololeuca, and other organisms with data available.
An antioxidant flavonoid, occurring especially in woody plants as both (+)-catechin and (-)-epicatechin (cis) forms.
See also: Crofelemer (monomer of); Bilberry (part of); Cat's Claw (part of) ... View More ...
CAS No. 17334-50-8
Molecular Formula C15H14O6
Molecular Weight 290.27 g/mol
IUPAC Name (2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol
Standard InChI InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15-/m1/s1
Standard InChI Key PFTAWBLQPZVEMU-UKRRQHHQSA-N
Isomeric SMILES C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O
SMILES C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O
Canonical SMILES C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O
Melting Point 240 °C

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